Diglycolic acid, di(hexyl) ester
Description
Contextualization of Diglycolic Acid Derivatives in Contemporary Chemistry
Diglycolic acid, a dicarboxylic acid, serves as a foundational molecule for a diverse range of derivatives that have garnered significant interest in modern chemistry. nih.govwikiwand.com Its structure, featuring two carboxylic acid groups linked by an ether oxygen, allows for a variety of chemical modifications, leading to compounds with tailored properties. nih.govsigmaaldrich.com Historically, diglycolic acid has been synthesized through methods such as the oxidation of diethylene glycol with nitric acid or the reaction of chloroacetic acid with a base. wikipedia.org
In contemporary chemical research, derivatives of diglycolic acid, including its anhydride (B1165640) and various amides and esters, are explored for a multitude of applications. Diglycolic anhydride, for instance, is a key monomer in the synthesis of polyesters and poly(ester-amide)s, contributing to the development of new polymeric materials. sigmaaldrich.comwikipedia.org Furthermore, diglycolic acid and its derivatives are utilized in the formulation of deep eutectic solvents, which are considered environmentally friendly alternatives to traditional organic solvents for applications like rust removal and chemical separations. researchgate.netbohrium.com The ability of the diglycolic acid backbone to chelate metal ions has also led to its investigation in areas such as the inhibition of mitochondrial dysfunction by chelating calcium. nih.gov
Significance of Diglycolic Acid Diesters in Material Science and Separation Technologies
Diglycolic acid diesters, formed by the esterification of diglycolic acid with alcohols, represent a significant class of compounds with important industrial applications. A primary role for these diesters, particularly those with longer alkyl chains like di(hexyl) ester, is as plasticizers for polymers. wikipedia.orgfishersci.com They are investigated as alternatives to traditional plasticizers like phthalates for use in materials such as polyvinyl chloride (PVC). wikipedia.orgnih.govresearchgate.net The incorporation of these diesters can enhance the flexibility and workability of the polymer. nih.govchemijournal.com The structure of the dicarboxylic acid ester plays a crucial role in determining the technological and operational characteristics of the final PVC product. researchgate.net
In the realm of separation technologies, diglycolic acid derivatives, especially amides and esters, have shown considerable promise. The ether oxygen and carbonyl groups in the diglycolic acid structure can act as coordination sites for metal ions, making them effective extractants. researchgate.net Research has demonstrated the potential of diglycolamide-based extractants for the separation of rare-earth elements, which are critical components in many modern technologies. chemspeed.comresearchoutreach.orgacs.org While much of the focus has been on diglycolamides, the related esters are also being explored for their extraction capabilities. The development of efficient and selective separation processes for these valuable elements is a key area of research where diglycolic acid diesters could play a significant role.
Scope and Research Objectives for Diglycolic Acid Di(hexyl) Ester Studies
Current research on diglycolic acid di(hexyl) ester and related diesters is focused on several key objectives aimed at harnessing their unique chemical properties for specific applications.
A primary area of investigation is the synthesis and optimization of production methods . Researchers are working on developing efficient and cost-effective synthesis routes for diglycolic acid esters. This includes exploring different catalysts and reaction conditions to achieve high yields and purity. acs.orggoogle.com
Another significant research focus is the characterization of their physical and chemical properties . This involves determining key parameters such as solubility, viscosity, and thermal stability. For example, studies have been conducted on the solubility of various diglycolic acid esters in supercritical carbon dioxide, which is relevant for developing environmentally benign processes. acs.orgacs.orgelsevierpure.com The data from these studies are crucial for designing and modeling potential industrial applications.
A major research objective is the evaluation of their performance in specific applications . This includes:
As plasticizers: Investigating their effectiveness in modifying the properties of polymers like PVC, including their compatibility and long-term stability within the polymer matrix. wikipedia.orgnih.gov
In separation science: Exploring their potential as extractants in liquid-liquid extraction processes for the separation of valuable metals, such as rare-earth elements. researchgate.netchemspeed.com This involves studying their selectivity and extraction efficiency under various conditions.
The overarching goal of these research efforts is to develop new, high-performance materials and sustainable chemical processes by leveraging the unique molecular structure of diglycolic acid di(hexyl) ester and its analogues.
Data Tables
Table 1: Physical and Chemical Properties of Diglycolic acid, di(hexyl) ester
| Property | Value | Source |
|---|---|---|
| IUPAC Name | hexyl 2-(2-hexoxy-2-oxoethoxy)acetate | nih.gov |
| Molecular Formula | C16H30O5 | nih.govguidechem.com |
| Molecular Weight | 302.41 g/mol | nih.govguidechem.com |
| CAS Number | 32792-29-3 | nih.govguidechem.com |
| Predicted Boiling Point | 380.3 ± 17.0 °C at 760 mmHg | guidechem.com |
| Predicted Density | 1.0 ± 0.1 g/cm³ | guidechem.com |
| Predicted Flash Point | 162.4 ± 21.0 °C | guidechem.com |
| Predicted Refractive Index | 1.445 | guidechem.com |
Table 2: Summary of Research Findings on Diglycolic Acid Esters
| Research Area | Key Findings | Reference |
|---|---|---|
| Synthesis | Diglycolic acid esters can be synthesized by reacting diglycolic acid with an alcohol in the presence of a catalyst like thionyl chloride. | acs.org |
| Solubility | A series of diglycolic acid esters showed good to high solubility in supercritical CO2 at accessible temperatures and pressures, indicating their potential as CO2-philic chelating agents. | acs.orgacs.orgelsevierpure.com |
| Plasticizing Properties | Diesters of diglycolic acid with higher alcohols can be used as softeners for PVC, with properties comparable to some commercial plasticizers. | wikipedia.org |
| Separation Science | Diglycolamide derivatives of diglycolic acid are effective in the liquid-liquid extraction of rare-earth elements. | researchgate.netchemspeed.comresearchoutreach.org |
Structure
2D Structure
Properties
CAS No. |
32792-29-3 |
|---|---|
Molecular Formula |
C16H30O5 |
Molecular Weight |
302.41 g/mol |
IUPAC Name |
hexyl 2-(2-hexoxy-2-oxoethoxy)acetate |
InChI |
InChI=1S/C16H30O5/c1-3-5-7-9-11-20-15(17)13-19-14-16(18)21-12-10-8-6-4-2/h3-14H2,1-2H3 |
InChI Key |
HFMKUFQIARQMBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)COCC(=O)OCCCCCC |
Origin of Product |
United States |
Synthetic Methodologies for Diglycolic Acid Di Hexyl Ester and Analogues
Esterification Reactions for Diglycolic Acid Diester Synthesis
The formation of diglycolic acid diesters, including the di(hexyl) ester, is primarily achieved through esterification reactions. These processes involve the reaction of diglycolic acid with the corresponding alcohol.
The most common method for synthesizing esters like Diglycolic acid, di(hexyl) ester is the Fischer-Speier esterification. This classical equilibrium process involves the reaction of a carboxylic acid (diglycolic acid) with an alcohol (1-hexanol) in the presence of an acid catalyst. chemguide.co.ukmasterorganicchemistry.com Typically, a strong acid such as concentrated sulfuric acid or dry hydrogen chloride gas is used to catalyze the reaction. chemguide.co.uk
The reaction is reversible, and to drive it towards the product side, it is often necessary to remove the water formed as a byproduct. chemguide.co.uk This can be accomplished by heating the mixture and distilling off the ester as it forms, a technique that works well for smaller, more volatile esters. chemguide.co.uk For larger esters like the di(hexyl) variant, which tend to form more slowly, the reaction mixture may be heated under reflux to reach equilibrium. chemguide.co.uk The final product is then separated from the reaction mixture, which includes the unreacted acid and alcohol, water, and the catalyst, typically through fractional distillation. chemguide.co.uk
Table 1: Reactants and Properties of this compound
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
|---|---|---|---|
| Diglycolic acid | 110-99-6 | C4H6O5 | 134.09 |
| 1-Hexanol | 111-27-3 | C6H14O | 102.17 |
Data sourced from references guidechem.comnih.govnist.gov.
To overcome some of the limitations of classical esterification, such as harsh reaction conditions and difficulties in catalyst separation, modified procedures have been developed. One such approach involves the use of solid acid catalysts. For instance, a method utilizing p-toluenesulfonic acid (p-TsOH) immobilized on activated carbon has been reported for the direct esterification of thiodiglycol, a structural analogue of diglycolic acid. researchgate.net This heterogeneous catalyst is crucial for the transformation and allows for good yields and chemoselectivity. researchgate.net The reaction is typically carried out in a solvent like xylene, which allows for the azeotropic removal of water, thereby driving the reaction to completion. researchgate.net The key advantage of using an immobilized catalyst is its facile removal from the reaction mixture post-synthesis, simplifying the purification process. researchgate.net
Synthesis of Diglycolamide (DGA) Ligands and Related Hexyl-Substituted Structures
Diglycolamides (DGAs) are important analogues of diglycolic acid esters, where the ester oxygen atoms are replaced by nitrogen atoms forming amide groups. These compounds, particularly those with hexyl or other alkyl substituents, are of significant interest as ligands for solvent extraction processes. rsc.orgwsu.edu
A novel and environmentally friendly approach for the synthesis of DGAs is through a solvent-free melt-amidation reaction. rsc.org This method involves the direct coupling of diglycolic acid with secondary amines under melting conditions. rsc.org
The melt-amidation process is noted for its simplicity and green chemistry credentials, as it avoids the use of solvents and catalysts. rsc.org The reaction proceeds by mixing the two precursors, diglycolic acid and a dialkyl amine (such as dihexylamine), to form an ammonium (B1175870) carboxylate salt. rsc.org This salt is then heated while under a flow of nitrogen gas, causing it to melt and convert into the desired diglycolamide. rsc.org
This technique has been successfully demonstrated for a range of DGAs, achieving good yields (85–96%) and high purities (88–96%) without requiring any post-reaction workup or purification steps. rsc.org A significant advantage of this method is its proven scalability. The synthesis has been scaled up to 200 grams without a decrease in yield or purity, highlighting its potential for industrial-scale production. rsc.org Furthermore, a life cycle assessment indicated that this solvent-free method has a significantly lower environmental impact compared to previous synthetic routes, including a 67% reduction in global warming potential. rsc.org
The viability of the melt-amidation method was initially established using diglycolic acid dihexylammonium salt as a model substrate. rsc.org This salt is formed in quantitative yield by simply mixing diglycolic acid and dihexylamine (B85673) at room temperature in an environmentally benign solvent like water or ethanol, which is subsequently removed. rsc.org The solvent-free salt is then heated in a flask. rsc.org
Optimization studies were conducted to maximize the yield and purity of the resulting N,N,N',N'-tetra-n-hexyl diglycolamide (THDGA). The reaction progress was monitored over time at a set temperature. It was observed that after an initial period, the reaction rate slowed. A key optimization step was the addition of one more equivalent of dihexylamine after 24 hours, which resulted in an improved yield of 89% with 96% purity. rsc.org The process can also be streamlined into a one-pot synthesis, further reducing costs and process time. rsc.org
Table 2: Optimization of Melt-Amidation for N,N,N',N'-tetra-n-hexyl diglycolamide (THDGA)
| Entry | Amine (equiv.) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 1 | 2.0 | 180 | 24 | 75 | 95 |
| 2 | 2.0 | 180 | 48 | 79 | 95 |
Data adapted from reference rsc.org. The table illustrates the effect of adding additional amine on the reaction yield and purity.
Comparative Analysis of DGA Synthesis Pathways
The synthesis of diglycolic acid amides (DGAs) and esters, such as the di(hexyl) ester, can be achieved through various chemical reactions. Two prominent methods, the Schotten-Baumann approach and aluminum chloride-mediated amidation, offer distinct advantages and are subject to specific limitations.
Evaluation of Schotten–Baumann Approach Efficacy and Limitations
The Schotten-Baumann reaction is a well-established method for synthesizing amides from amines and acid chlorides, and can also be applied to form esters from alcohols and acyl chlorides. wikipedia.orgiitk.ac.in This reaction is typically carried out in a two-phase solvent system, consisting of water and an organic solvent like dichloromethane (B109758) or diethyl ether. wikipedia.org A base present in the aqueous phase neutralizes the acid generated during the reaction, while the reactants and product remain in the organic phase. wikipedia.org
In the context of DGA synthesis, diglycolyl chlorides, which can be commercially sourced or prepared from the corresponding dicarboxylic acids, are reacted with a range of amines in a biphasic organic-aqueous system. utwente.nl This approach has been shown to produce high yields of the corresponding diamides. utwente.nl A key advantage of this method is the straightforward purification process, which often involves simple extraction and acidic washing, and the yields are generally less sensitive to the structure of the reacting molecules. utwente.nl
Assessment of Aluminum Chloride-Mediated Amidation of Diglycolic Esters
In this process, substituted diglycolyl diesters, which can be synthesized by coupling commercial monoesters, are directly transformed into the corresponding diamides in the presence of aluminum trichloride. utwente.nl This approach has been demonstrated to provide good yields of the desired DGA products. utwente.nl
However, the use of strong Lewis acids like aluminum chloride can present challenges. For example, trimethylaluminum-mediated amidation of esters with anilines has been reported to give only modest yields (around 30%) when the substrates contain acid-sensitive carbonyl groups. nih.gov While direct comparisons for diglycolic acid di(hexyl) ester are not detailed, this suggests that the substrate scope might be limited by the presence of other functional groups that are not stable under strongly acidic conditions.
| Feature | Schotten-Baumann Approach | Aluminum Chloride-Mediated Amidation |
| Starting Material | Diglycolyl chloride | Diglycolyl diester |
| Key Reagent | Base (in aqueous phase) | Aluminum trichloride |
| Advantages | High yields, straightforward purification, less sensitive to reactant structure utwente.nlutwente.nl | Useful when diacyl chloride is unavailable, good yields utwente.nlutwente.nl |
| Limitations | Requires the corresponding diacyl chloride utwente.nl | Potential for modest yields with acid-sensitive substrates nih.gov |
Green Chemistry Principles in DGA Synthesis Development
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wjpmr.com In the context of synthesizing diglycolic acid derivatives, these principles guide the development of more environmentally benign methodologies.
Reduction of Hazardous Solvents and Side-Products
A primary focus of green chemistry is the reduction or replacement of hazardous solvents. rsc.orgresearchgate.net Traditional organic reactions, including some methods for ester and amide synthesis, often employ chlorinated or amide solvents, which pose risks to human health and the environment. nih.gov
Efforts to develop greener synthetic routes have explored the use of less hazardous solvent systems. For example, acetonitrile (B52724) has been successfully used as a greener alternative in Steglich esterification, providing comparable reaction rates and yields to traditional solvents and simplifying product purification. nih.gov The direct mechanochemical amidation of esters by ball milling represents another significant advancement, offering a solvent-free method to prepare a diverse range of amides. researchgate.net
In the synthesis of DGAs, minimizing the formation of byproducts is also crucial. For instance, methods that avoid the use of reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are preferable, as the removal of the urea (B33335) byproduct formed from DCC can be tedious. utwente.nl The Schotten-Baumann approach, with its straightforward workup, can be considered advantageous in this regard as it often avoids complex purification steps like column chromatography. utwente.nl
Life Cycle Assessment of Synthetic Pathways for Environmental Impact
Life Cycle Assessment (LCA) is a comprehensive tool used to evaluate the environmental impacts associated with all the stages of a product's life, from raw material extraction through manufacturing, use, and disposal. cetjournal.itcetjournal.it For chemical syntheses, a "cradle-to-gate" LCA can identify the main sources of environmental burdens, such as raw material consumption and energy use. researchgate.netupc.edu
When evaluating different synthetic pathways for diglycolic acid derivatives, an LCA can provide a quantitative comparison of their environmental performance. cetjournal.it For example, an LCA could compare the energy requirements and waste generation of the Schotten-Baumann approach versus the aluminum chloride-mediated amidation. Such an analysis would consider the impacts of producing the starting materials (e.g., diglycolyl chloride vs. diglycolyl ester), the energy consumed during the reaction, and the environmental footprint of the solvents and other reagents used. cetjournal.it
Coordination Chemistry and Metal Ion Complexation of Diglycolic Acid Di Hexyl Ester
Ligand Design and Structure–Activity Relationships in Metal Extraction
The extraction efficiency and selectivity of diglycolamides are intricately linked to their molecular structure. The design of these ligands, particularly the nature of the substituents on the amide nitrogen atoms, plays a crucial role in their performance.
The alkyl groups attached to the amide nitrogens significantly influence the extraction behavior of diglycolamides. The length and branching of these alkyl chains affect the lipophilicity of the molecule, which in turn governs its solubility in various organic diluents. mdpi.com For instance, the octyl chains in N,N,N',N'-tetraoctyldiglycolamide (TODGA) provide sufficient lipophilicity for its dissolution in different organic solvents. mdpi.com
Studies have shown that the structure of the alkyl group can impact the distribution ratio of metal ions. For example, in the extraction of Am(III), the distribution ratio was found to be higher for TODGA compared to N,N,N',N'-tetra(2-ethylhexyl)diglycolamide (T2EHDGA). researchgate.net This difference is attributed to the steric hindrance posed by the branched 2-ethylhexyl groups in T2EHDGA, which can affect the complexation with the metal ion. researchgate.net A systematic study of various N-alkyl group characteristics in diglycolamides has been undertaken to understand the interplay of steric and electronic effects that control the extraction of rare-earth elements. researchgate.net
Diglycolamides act as tridentate ligands, coordinating to metal ions through the two carbonyl oxygen atoms and the central ether oxygen atom. mdpi.commdpi.com This tridentate nature is a key factor in their strong extraction ability for trivalent lanthanides (Ln(III)) and actinides (An(III)). acs.org Slope analysis studies have confirmed the formation of 1:3 metal-to-ligand complexes for several diglycolamide systems with trivalent metal ions. utwente.nl For instance, with N,N'-dimethyl-N,N'-dicyclohexyldiglycolamide, the stoichiometry of the extracted species of Am(III) was found to involve three ligand molecules. researchgate.net Similarly, studies with TODGA and Nd(III) in a dodecane (B42187) system also indicated a 3:1 ligand-to-metal stoichiometry.
The formation of these stable tridentate complexes is a driving force for the extraction process. The coordination geometry of the extracted metal complex in the organic phase has been shown to be similar to that of the corresponding complexes in aqueous solution and in the solid state. acs.orgresearchgate.net
Application in Liquid–Liquid Extraction Systems
The unique complexing properties of diglycolic acid di(hexyl) ester and its analogues make them highly suitable for liquid-liquid extraction processes, particularly for the separation of f-block elements.
Diglycolamides have demonstrated high efficiency in the co-extraction of trivalent lanthanides and actinides from acidic solutions, such as high-level liquid waste (HLLW). researchgate.netacs.orgrsc.org This makes them promising candidates for advanced partitioning processes aimed at reducing the long-term radiotoxicity of nuclear waste. utwente.nl For example, N,N-di(2-ethylhexyl)-diglycolamic acid (HDEHDGA) has shown strong extraction capabilities for Eu(III), U(VI), and Pu(IV) from nitric acid solutions. rsc.org
The selectivity within the lanthanide series and between lanthanides and actinides is a critical aspect of these extraction systems. While many diglycolamides co-extract these elements, some exhibit preferential extraction. For instance, HDEHDGA has shown good separation ability for light lanthanides. acs.org The separation factors for adjacent light Ln(III) ions using HDEHDGA were found to be better than those of some commercial organophosphorus extractants. acs.org
To accelerate the development and optimization of liquid-liquid extraction processes using diglycolamides, high-throughput evaluation methods are being employed. rsc.orgchemspeed.com These automated workflows allow for the rapid screening of a large number of extraction conditions, such as varying acid concentrations and ligand structures. rsc.orgchemspeed.com For example, an automated system was used to perform over 180 liquid-liquid extraction runs in 48 hours to investigate the structure-activity relationship of various alkyl-substituted diglycolamides. rsc.orgchemspeed.com This approach significantly speeds up the identification of optimal conditions for selective separations. rsc.orgchemspeed.com
| Element | Stripping Efficiency at 1.5 M HCl | Stripping Efficiency at 3.0 M HCl |
| La | > 70% | > 95% |
| Ce | > 70% | 45-60% |
| Pr | > 70% | 45-60% |
| Nd | > 70% | 45-60% |
| Sm | > 70% | < 10% |
| Ho | ~ 30% | < 10% |
| Lu | ~ 30% | < 10% |
This table is based on data presented in a study on the high-throughput evaluation of diglycolamides. rsc.org
The ultimate goal of this research is to develop robust and efficient flowsheets for the separation of rare-earth elements on an industrial scale. rsc.orgchemspeed.comkuleuven.be The data obtained from batch and high-throughput extraction studies informs the design of these multi-stage separation processes. rsc.orgkuleuven.be
A conceptual flowsheet has been proposed for the separation of heavy rare-earth elements into two groups based on extraction data. kuleuven.be This involves continuous counter-current extraction in mixer-settlers to achieve high purity of the separated element groups. kuleuven.be Similarly, by integrating selective extraction and stripping steps at optimal acid concentrations, a promising flowsheet for separating light and heavy rare-earth elements using diglycolamides has been developed. rsc.org These flowsheets are crucial for realizing the potential of diglycolic acid di(hexyl) ester and other diglycolamides in providing a sustainable supply of critical rare-earth elements. rsc.orgchemspeed.com
Integration into Magnetic Ionic Liquids (MILs)
Magnetic ionic liquids are a specialized class of ionic liquids that incorporate a paramagnetic metal center, rendering them susceptible to manipulation by an external magnetic field. acs.orgosti.govnih.gov This property makes them highly attractive for a range of applications, including as solvents in catalysis, separations, and organic synthesis. acs.orgosti.govnih.gov The design and synthesis of MILs often involve the careful selection of ligands that can effectively chelate to paramagnetic metals, and diglycolic acid esters have emerged as promising candidates in this regard. nih.gov
Diglycolic acid esters, such as dihexyl-2,2′-oxidiacetate (C6-DGE), function as effective chelating agents for paramagnetic metal ions. nih.gov In the synthesis of novel MILs, these esters are employed as cationic ligands that coordinate with paramagnetic transition metals. nih.gov This chelation process is a critical step in forming the cationic part of the MIL. The resulting bulky cation is then paired with an anionic metal chelate, often composed of ligands like hexafluoroacetylacetonate, to create the final MIL structure. nih.gov This design strategy allows for the incorporation of paramagnetic centers in both the cation and the anion, which can lead to enhanced magnetic properties. nih.gov
A study detailed the synthesis of fifteen different MILs where diglycolic acid esters were chelated with various paramagnetic metal centers. nih.gov The research demonstrated that these ester-based ligands could successfully produce MILs with multiple metal centers. nih.gov The effective paramagnetic moments (μeff) for these solvents were found to range from 5.33 to 15.56 Bohr magnetons (μB). osti.govnih.govnih.gov Notably, mixed-metal MILs containing multiple lanthanides in the anion generally exhibited higher magnetic susceptibilities. osti.govnih.govnih.gov
The table below summarizes the magnetic properties of selected MILs synthesized using diglycolic acid ester ligands.
| Cationic Ligand | Paramagnetic Metal Center (Cation) | Anionic Metal Chelate | Effective Paramagnetic Moment (μB) |
| Dihexyl-2,2′-oxidiacetate (C6-DGE) | Transition Metals | [Hexafluoroacetylacetonate] | 5.33 - 15.56 |
| Dioctyl-2,2′-oxidiacetate | Transition Metals | [Hexafluoroacetylacetonate] | 5.33 - 15.56 |
Table 1: Magnetic Properties of MILs with Diglycolic Acid Ester Ligands. Data sourced from a 2023 study on functionalized diglycolic acid ester-based MILs. nih.gov
For instance, MILs synthesized with diglycolic acid ester ligands have exhibited viscosities below 31.6 cP, a significant reduction compared to many previously reported MILs. osti.govnih.govnih.gov This ultra-low viscosity is a critical advantage for applications in liquid-liquid separation systems, catalysis, and microfluidics, where the ease of solvent movement, often facilitated by electromagnets, is paramount. acs.orgnih.govnih.gov The synthetic strategies allow for a high degree of tunability, enabling the design of versatile magnetoactive solvents by carefully selecting the cation and anion pairs. acs.orgnih.govnih.gov
The structure of the diglycolic acid ester ligand directly influences the physicochemical properties of the resulting MIL, which in turn affects its performance in separation and catalytic processes. A significant finding is the impact of the ligand's alkyl chain length on the hydrophobicity and thermal stability of the MIL. nih.gov
MILs derived from diglycolic acid esters have been shown to be highly hydrophobic. nih.gov They are soluble in nonpolar solvents like benzene (B151609) at high concentrations (up to 50% w/v) but are insoluble in water even at very low concentrations (0.01% w/v). osti.govnih.govnih.gov This pronounced hydrophobicity is a desirable characteristic for applications in aqueous matrices, where many conventional low-viscosity MILs are limited by their hydrophilic nature. acs.orgosti.govnih.govnih.gov
Furthermore, the thermal stability of these MILs is also influenced by the ligand structure. MILs composed of ligands with octyl substituents, for example, have demonstrated thermal stabilities up to 190 °C. osti.govnih.govnih.gov The combination of ultra-low viscosity, high magnetic susceptibility, hydrophobicity, and good thermal stability makes these diglycolic acid ester-based MILs highly promising for practical applications in separations and catalysis. nih.gov The tunability of the ligand structure provides a powerful tool for designing task-specific MILs with optimized properties for these applications. acs.orgnih.govnih.gov
The table below highlights the key properties of MILs influenced by the diglycolic acid ester ligand structure.
| Property | Observation | Implication for Applications |
| Viscosity | Below 31.6 cP | Enhanced performance in liquid-liquid separations, catalysis, and microfluidics. acs.orgnih.govnih.gov |
| Hydrophobicity | Soluble in nonpolar solvents (up to 50% w/v); Insoluble in water (at 0.01% w/v). osti.govnih.govnih.gov | Suitable for use in aqueous environments where hydrophilicity is a limitation. acs.orgosti.govnih.govnih.gov |
| Thermal Stability | Up to 190 °C for MILs with octyl substituents. osti.govnih.govnih.gov | Robust performance in processes requiring elevated temperatures. |
Table 2: Influence of Diglycolic Acid Ester Ligand Structure on MIL Properties. Data sourced from a 2023 study on functionalized diglycolic acid ester-based MILs. nih.gov
Advanced Materials and Polymer Applications of Diglycolic Acid Di Hexyl Ester
Incorporation into Polymeric Resins for Adsorption Technologies
The diglycolamide functional group, derived from diglycolic acid, is highly effective at chelating metal ions. When these functionalities are immobilized on solid polymer supports, they create powerful adsorbents for selectively capturing metals from aqueous solutions. This is particularly relevant for the separation of rare earth elements and actinides in fields like nuclear waste reprocessing.
To create a stable and reusable adsorbent, diglycolamide functionalities are covalently attached to robust polymer backbones. A common support is the Merrifield resin, a chloromethylated polystyrene-divinylbenzene copolymer. Research has demonstrated a successful multi-step synthesis to graft N,N-Dibutyl diglycolamide (a close analog to the di(hexyl) ester functionality) onto a Merrifield resin.
The process typically involves first aminating the resin, for example, by reacting it with an excess of n-butylamine. This initial step replaces the chlorine groups on the resin with amine functionalities. Subsequently, the diglycolamide group is coupled to the aminated resin. This method results in a high grafting percentage, with studies reporting over 66% of the resin's active sites being functionalized with diglycolamide moieties. The resulting material is a solid, porous resin engineered to expose a high density of diglycolamide ligands for metal ion capture. researchgate.net Similar grafting strategies have been applied to other supports like mesoporous silica (B1680970), highlighting the versatility of the approach. acs.orgosti.gov
Resins functionalized with diglycolamide groups have shown exceptional efficacy in extracting trivalent f-block metal ions, such as lanthanides and actinides, from acidic aqueous solutions. researchgate.net These elements are of significant interest in the nuclear industry. In laboratory studies, a diglycolamide-grafted Merrifield resin was tested for its ability to adsorb Europium(III) (Eu³⁺), a representative lanthanide, and Americium(III) (Am³⁺), an actinide, from a 3M nitric acid feed.
The results indicated very high distribution coefficients (Kd), a measure of the adsorbent's affinity for the metal ion. The Kd values were in the range of thousands (mL/g), which is significantly higher than that reported for similar resins based on malonamides, demonstrating superior performance. The high uptake efficiency is attributed to the strong complexation between the trivalent metal ions and the oxygen donor atoms of the diglycolamide ligand. acs.org Both the diglycolamide-grafted Merrifield resins and similar materials based on mesoporous silica have proven effective for this purpose. osti.gov
Understanding the speed and capacity of adsorption is crucial for designing practical applications. Kinetic studies on the adsorption of Eu³⁺ onto a diglycolamide-grafted resin show that the process is relatively fast, with equilibrium being reached within minutes to a few hours, depending on the specific resin and conditions. acs.orgosti.govnih.gov
The adsorption process has been found to follow a pseudo-second-order kinetic model. researchgate.net This model suggests that the rate-limiting step is chemisorption, involving the formation of a chemical bond between the metal ion and the active sites on the resin. For an N,N-Dibutyl diglycolamide grafted resin, the rate constant (k₂) for this process was determined to be 6.3 x 10⁻⁵ g/(mg·min). Equilibrium studies, which describe the maximum capacity of the adsorbent, often fit well with the Langmuir isotherm model. osti.govpsu.edu This model assumes a monolayer of metal ions forms on the surface of the adsorbent, which is consistent with the concept of binding to a finite number of active sites. utwente.nl
| Kinetic Model | Parameter | Value | Unit |
|---|---|---|---|
| Pseudo-Second Order | Rate Constant (k₂) | 6.3 x 10⁻⁵ | g/(mg·min) |
Role in Specialty Chemical and Polymer Synthesis
Beyond adsorption technologies, the chemical structure of diglycolic acid and its esters makes them valuable monomers for creating advanced polymers with tailored properties.
Diglycolic acid is an ideal monomer for the synthesis of poly(ether ester)s. These polymers incorporate both ether and ester linkages in their backbone, combining the properties of both classes of materials. The synthesis is typically achieved through polycondensation or direct esterification reactions between a dicarboxylic acid (like diglycolic acid) and a diol. researchgate.netscielo.brrsc.org
The presence of the ether bond (C-O-C) from the diglycolic acid unit within the polymer chain imparts increased flexibility compared to polyesters based solely on aliphatic or aromatic dicarboxylic acids. This can lead to a lower glass transition temperature and enhanced mechanical properties, such as improved elongation at break. rsc.org By carefully selecting the diol co-monomer, a wide range of poly(ether ester)s can be produced with properties tailored for specific applications, from flexible films to engineering thermoplastics. nih.gov The use of monomers like diglycolic acid is a key strategy for developing polymers with advanced thermal and mechanical characteristics. rsc.org
Information regarding the specific use of Diglycolic acid, di(hexyl) ester as an intermediate in chiral compound synthesis could not be located in the reviewed sources.
Linker in Polymeric Conjugates for Industrial Applications
Diglycolic acid di(hexyl) ester, a diester of diglycolic acid, holds significant potential as a versatile linker molecule in the synthesis of advanced polymeric conjugates for a variety of industrial applications. While direct research on the di(hexyl) ester derivative as a linker is emerging, the well-established reactivity of its parent compound, diglycolic acid, and its anhydride (B1165640) provides a strong basis for its utility. The inherent properties of the diglycolic acid moiety, such as its flexibility and the presence of an ether linkage, make it an attractive component for designing polymers with tailored characteristics.
The fundamental role of Diglycolic acid di(hexyl) ester in polymerization is to act as a bridge or "linker" between monomer units or polymer chains. This is typically achieved through transesterification reactions, where the hexyl ester groups are exchanged with the hydroxyl groups of other monomers, such as diols or polyols, to form a new polyester (B1180765) backbone. The ether oxygen in the diglycolic acid structure imparts a degree of hydrophilicity and flexibility to the resulting polymer, which can be advantageous in specific industrial contexts.
Research into the broader family of diglycolic acid derivatives has highlighted their value in creating polymers with unique performance attributes. For instance, diglycolic anhydride is recognized for its high reactivity with both hydroxyl and amine groups, making it a valuable building block in the synthesis of polyesters and polyamides. sigmaaldrich.com This reactivity allows for the formation of cross-linked networks, which can significantly enhance the mechanical properties of the final polymer. sigmaaldrich.com The resulting polymers often exhibit excellent thermal stability and solubility in organic solvents. sigmaaldrich.com
The incorporation of the diglycolic acid linker can influence several key properties of the resulting polymer, as detailed in the table below. These properties are critical for the performance of the material in its intended industrial application.
Table 1: Influence of Diglycolic Acid Linker on Polymer Properties
| Property | Influence of Diglycolic Acid Linker | Industrial Relevance |
| Flexibility | The ether linkage introduces rotational freedom, leading to more flexible polymer chains. | Development of elastomers, flexible coatings, and adhesives. |
| Hydrophilicity | The oxygen atoms can engage in hydrogen bonding, increasing the polymer's affinity for water. | Production of biocompatible materials, hydrogels, and water-dispersible polymers. |
| Thermal Stability | Formation of stable ester or amide bonds contributes to good thermal resistance. | Engineering plastics and high-performance fibers. |
| Solubility | The presence of the ether and ester groups can enhance solubility in various organic solvents. | Facilitates processing and formulation of polymer-based products. |
| Biodegradability | The ester linkages are susceptible to hydrolysis, which can lead to biodegradation. | Development of environmentally friendly plastics and biomedical materials. |
In the context of industrial applications, polymeric conjugates featuring diglycolic acid-based linkers are being explored for several advanced materials. For example, the functionalization of polyethylene (B3416737) terephthalate (B1205515) (PET) nanofibers with diglycolic anhydride has been shown to enhance the adsorption of rare earth elements, indicating potential applications in materials for selective metal recovery. sigmaaldrich.com Furthermore, these linkers are being investigated for the fabrication of degradable polyester network coatings for medical devices, which can help prevent biofouling. sigmaaldrich.com
While the hexyl ester groups of Diglycolic acid di(hexyl) ester may influence the specific reaction conditions and the ultimate properties of the polymer, the underlying chemistry of the diglycolic acid core as a flexible and functional linker remains the key driver for its application in advanced polymer synthesis.
Supercritical Fluid Technology and Solubility Studies
Solubilities of Diglycolic Acid Esters in Supercritical Carbon Dioxide
The solubility of a solute in a supercritical fluid is a critical parameter for designing extraction and purification processes. It is a function of temperature, pressure, and the density of the fluid.
Experimental measurement is the foundational step in understanding the phase behavior of a substance in scCO₂. Typically, a dynamic flow apparatus or a static analytical method is employed to determine solubility. In these methods, the solute is equilibrated with scCO₂ at controlled temperatures and pressures. The saturated mixture is then depressurized, and the amount of precipitated solute is measured to determine its concentration in the supercritical phase.
For esters similar to diglycolic acid, di(hexyl) ester, studies are conducted over a range of temperatures (e.g., 308 K to 343 K) and pressures (e.g., 100 bar to 300 bar) to map the solubility landscape. Although specific data tables for this compound are not available, the table below illustrates a typical format for presenting such experimental data, as would be generated in a dedicated study.
Hypothetical Experimental Solubility Data for this compound in scCO₂
| Temperature (K) | Pressure (bar) | CO₂ Density (g/cm³) | Solubility (mole fraction, y) |
| 313 | 120 | 0.715 | Data not available |
| 313 | 150 | 0.790 | Data not available |
| 313 | 200 | 0.865 | Data not available |
| 323 | 120 | 0.625 | Data not available |
| 323 | 150 | 0.730 | Data not available |
| 323 | 200 | 0.815 | Data not available |
| 333 | 120 | 0.520 | Data not available |
| 333 | 150 | 0.660 | Data not available |
| 333 | 200 | 0.765 | Data not available |
Once experimental data are obtained, semi-empirical, density-based models are used to correlate solubility with the physical properties of the system. These models are valuable for interpolating and extrapolating data within certain limits.
The Chrastil model is widely used and relates the solubility of a solute to the density of the supercritical fluid and the temperature. semanticscholar.orgresearchgate.net The model is expressed as:
ln(S) = k * ln(ρ) + A/T + B
where:
S is the solubility of the solute.
ρ is the density of the supercritical fluid.
T is the absolute temperature.
k is an association number, related to the number of solvent molecules in the solvated complex. semanticscholar.org
A and B are constants related to the enthalpy of solvation and vaporization, and the molecular weights of the solute and solvent, respectively.
The Bartle model is another density-based equation that provides a good correlation for the solubility of low-volatility solids in scCO₂. It is given by:
ln(y) = A + (B/T) + (C * (ρ - ρ_ref))
where:
y is the mole fraction solubility.
ρ is the CO₂ density, and ρ_ref is a reference density.
T is the absolute temperature.
A, B, and C are correlation parameters.
Studies on various compounds show that these models can accurately fit experimental solubility data with a low average absolute relative deviation (AARD). nih.gov
Equations-of-state (EoS) provide a more theoretical and comprehensive approach to modeling phase equilibria. The Peng-Robinson (PR) equation of state is a cubic EoS commonly applied to supercritical fluid systems due to its accuracy, particularly for non-polar or slightly polar mixtures. researchgate.netresearchgate.net
The PR-EoS, combined with appropriate mixing rules (like the van der Waals one-fluid mixing rules), can predict the phase behavior of binary mixtures, such as this compound in scCO₂. researchgate.netresearchgate.net This requires knowledge of the critical properties (temperature, pressure) and acentric factor of both the solute and the solvent. researchgate.net For complex molecules like esters, these parameters may need to be estimated using group contribution methods. The model is then tuned to experimental data using binary interaction parameters (k_ij) to improve the accuracy of the phase envelope prediction. researchgate.net
Estimation of Thermodynamic Parameters in Supercritical Phases
Modeling solubility data allows for the estimation of key thermodynamic parameters that describe the interactions between the solute and the supercritical fluid.
The partial molar volume of a solute at infinite dilution in the supercritical phase is a crucial parameter that provides insight into solute-solvent interactions. It can be estimated from the pressure dependence of solubility at a constant temperature using thermodynamic relationships. Researchers have successfully used density-based models, like the Chrastil and Bartle models, to estimate partial molar volumes from solubility data. researchgate.net These estimations often show good agreement with independently observed values, validating the approach. researchgate.net
The study of solubility and thermodynamic parameters has direct implications for the practical application of supercritical fluid technology.
Supercritical Fluid Extraction (SFE): Accurate solubility data are essential for designing and optimizing SFE processes. By understanding how solubility changes with temperature and pressure, conditions can be selected to maximize extraction efficiency for a target compound while minimizing the co-extraction of impurities. The crossover pressure, where solubility isotherms at different temperatures intersect, is a key factor in process design.
Reactions in Supercritical Fluids: For reactions where this compound might be a product or reactant, understanding its phase behavior is critical. The solvent properties of scCO₂, which can be tuned by changing pressure and temperature, can influence reaction rates and selectivity. Ensuring the reactants remain in a single phase can enhance reaction kinetics and simplify downstream separation.
Analytical Method Development and Characterization Techniques
Spectroscopic Characterization of Diglycolic Acid Di(hexyl) Ester
Spectroscopic methods are fundamental in elucidating the molecular structure of Diglycolic acid, di(hexyl) ester by identifying its functional groups and the connectivity of its atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.
For this compound (C₁₆H₃₀O₅), the ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. nist.gov The protons of the two hexyl chains would appear as a series of multiplets in the upfield region, while the methylene (B1212753) protons of the diglycolate (B8442512) backbone would be observed at a more downfield chemical shift due to the deshielding effect of the adjacent ether and ester oxygen atoms.
The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. nih.gov The carbonyl carbons of the ester groups are typically the most downfield signals. The carbons of the hexyl chains and the diglycolate core would resonate at characteristic chemical shifts, allowing for the complete structural assignment of the ester. nih.govchemicalbook.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data is based on typical chemical shifts for similar functional groups.
| ¹H NMR | ¹³C NMR | |||
|---|---|---|---|---|
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Assignment | Predicted Chemical Shift (ppm) |
| -O-CH₂-(CH₂)₄-CH₃ | ~4.1 | Triplet (t) | C=O | ~170 |
| -O-CH₂-C=O | ~4.2 | Singlet (s) | -O-CH₂-C=O | ~68 |
| -O-CH₂-CH₂-(CH₂)₃-CH₃ | ~1.6 | Quintet (p) | -O-CH₂-(CH₂)₄-CH₃ | ~65 |
| -(CH₂)₃-CH₃ | ~1.3 | Multiplet (m) | Hexyl Chain (-CH₂-) | ~31, 28, 25, 22 |
| -CH₃ | ~0.9 | Triplet (t) | -CH₃ | ~14 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its identity.
The most prominent feature in the IR spectrum would be a strong absorption band around 1740-1750 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the ester groups. Another key feature is the C-O-C stretching vibration from the ether linkage, which would appear in the region of 1100-1200 cm⁻¹. The presence of the hexyl chains would be confirmed by C-H stretching vibrations just below 3000 cm⁻¹. The spectrum for the parent diglycolic acid shows a very broad O-H stretch for the carboxylic acid and a C=O stretch at a lower wavenumber, which are absent in the di(hexyl) ester derivative. nist.gov
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H (Alkyl) | Stretching | 2850-2960 | Medium-Strong |
| C=O (Ester) | Stretching | 1740-1750 | Strong |
| C-O (Ester) | Stretching | 1200-1250 | Strong |
| C-O-C (Ether) | Stretching | 1100-1150 | Strong |
Elemental Analysis for Compound Purity and Composition
Elemental analysis is a quantitative technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and oxygen) in a compound. This analysis is crucial for verifying the empirical formula and assessing the purity of a synthesized compound. For this compound, the molecular formula is C₁₆H₃₀O₅, with a molecular weight of 302.41 g/mol . nist.govnih.govguidechem.com
The theoretical elemental composition is calculated from the molecular formula. Experimental values obtained from an elemental analyzer are then compared to these theoretical values. A close correlation between the experimental and theoretical percentages confirms the elemental composition and indicates a high degree of purity, free from significant amounts of impurities.
Table 3: Elemental Composition of this compound (C₁₆H₃₀O₅)
| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Theoretical Mass Percentage (%) |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 16 | 192.176 | 63.59% |
| Hydrogen (H) | 1.008 | 30 | 30.240 | 10.00% |
| Oxygen (O) | 15.999 | 5 | 79.995 | 26.46% |
| Total | 302.411 | 100.00% |
Chromatographic Methods for Purity and Quantitative Analysis
Chromatographic techniques are essential for separating the components of a mixture, allowing for the assessment of purity and the quantification of the target compound and any related substances or impurities.
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical method ideal for detecting and quantifying trace-level impurities. While specific methods for this compound are not widely published, the principles used for other esters are directly applicable. nih.gov An LC-MS/MS method would involve a liquid chromatography step to separate the di(hexyl) ester from related diglycolates, such as the mono-ester or esters with different alkyl chains. nih.govbiorxiv.org
Following separation, the eluent is introduced into a mass spectrometer. The molecules are ionized, and a precursor ion corresponding to the protonated molecule [M+H]⁺ or an adduct is selected. This ion is then fragmented, and specific product ions are monitored. This Multiple Reaction Monitoring (MRM) approach provides excellent specificity and allows for accurate quantification, even in complex matrices. nih.gov This technique is particularly useful for identifying impurities that may result from the synthesis process, such as unreacted starting materials or by-products.
Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for analyzing volatile and thermally stable compounds. nist.gov this compound, given its predicted boiling point, is amenable to GC analysis. guidechem.com GC-FID is well-suited for purity assessment and for studying the thermal degradation of the ester.
In this method, the sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. The column separates components based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it is burned in a hydrogen-air flame. The combustion process produces ions, generating a current that is proportional to the amount of the analyte. By subjecting the ester to elevated temperatures for specific periods and then analyzing the sample by GC-FID, one can monitor the formation of volatile degradation products and thus evaluate the thermal stability of the compound. nih.gov The NIST WebBook lists a Kovats retention index for this compound, which is a standardized measure of a compound's elution time in GC. nih.gov
Advanced Characterization Techniques for Functionalized Materials
The successful functionalization of polymer resins with specific chemical entities, such as this compound, necessitates the use of advanced analytical techniques to confirm the grafting process and to characterize the surface and bulk properties of the resulting material. These methods provide unequivocal evidence of covalent attachment and offer insights into the chemical environment of the functional groups, which are crucial for understanding the material's performance in its intended applications. Techniques like X-ray Photoelectron Spectroscopy (XPS) and Solid-State Nuclear Magnetic Resonance (NMR) are indispensable tools in this regard.
X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis of Grafted Resins
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is particularly valuable for analyzing functionalized resins, as the grafting reaction primarily occurs at the surface of the polymer support.
In the context of a resin functionalized with this compound, XPS analysis would be employed to confirm the presence of the ester on the resin surface. The analysis would focus on the high-resolution spectra of key elements, particularly Carbon (C 1s) and Oxygen (O 1s). The pristine resin would exhibit specific C 1s and O 1s peaks corresponding to its native structure. After grafting, the appearance of new peaks or changes in the existing peak shapes and binding energies would signify the successful incorporation of the this compound.
Specifically, the high-resolution C 1s spectrum of the functionalized resin is expected to show distinct peaks corresponding to the different chemical environments of the carbon atoms in the grafted molecule: the aliphatic carbons of the hexyl chains, the carbons of the ether linkage, and the carbonyl carbons of the ester groups. Similarly, the O 1s spectrum would be deconvoluted to distinguish between the oxygen atoms of the ether linkage and the carbonyl oxygens of the ester.
Below is an illustrative data table summarizing the expected XPS results for a hypothetical resin before and after functionalization with this compound.
| Element | Functional Group | Expected Binding Energy (eV) - Before Grafting | Expected Binding Energy (eV) - After Grafting |
| C 1s | C-C/C-H (Aliphatic) | ~285.0 | ~285.0 |
| C-O (Ether) | - | ~286.5 | |
| C=O (Ester) | - | ~288.8 | |
| O 1s | C-O (Ether) | - | ~532.7 |
| C=O (Ester) | - | ~533.5 |
Note: The binding energies are approximate and can vary slightly depending on the specific resin matrix and instrument calibration.
Solid-State NMR for Confirmation of Grafting
Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of solid materials, including functionalized polymers. mdpi.com Unlike solution NMR, SSNMR can provide detailed information about the chemical structure of insoluble, cross-linked resins. For resins grafted with this compound, ¹³C SSNMR would be the primary method used to confirm the covalent attachment of the functional group.
The ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR spectrum of the ungrafted resin would show signals corresponding to the carbon atoms of the polymer backbone. After the grafting reaction, new resonance signals will appear in the spectrum, which can be assigned to the carbon atoms of the this compound moiety.
The key spectral features to confirm successful grafting would include:
Carbonyl Carbon Resonance: A distinct peak in the range of 165-175 ppm, characteristic of the ester carbonyl carbons.
Ether-Linked Methylene Carbon Resonance: A signal around 65-75 ppm, corresponding to the -O-CH₂- carbons of the diglycolate backbone.
Aliphatic Hexyl Chain Resonances: A series of peaks in the aliphatic region (approximately 10-40 ppm) corresponding to the different methylene groups of the two hexyl chains.
The presence of these new peaks provides direct evidence of the covalent incorporation of the complete this compound structure onto the resin.
The following table presents hypothetical ¹³C SSNMR chemical shift data for a resin functionalized with this compound, demonstrating the expected new peaks upon successful grafting.
| Carbon Type | Functional Group | Expected ¹³C Chemical Shift (ppm) |
| Carbonyl | Ester (C=O) | 170.5 |
| Methylene | Ether (-O-CH₂-) | 68.2 |
| Methylene | Ester (-O-CH₂-CH₂) | 65.1 |
| Methylene | Hexyl Chain (-CH₂-) | 31.4, 28.6, 25.5, 22.5 |
| Methyl | Hexyl Chain (-CH₃) | 14.0 |
Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) and may exhibit slight variations based on the polymer matrix and experimental conditions.
Theoretical and Computational Chemistry Approaches
Molecular Modeling of Diglycolic Acid Di(hexyl) Ester Interactions
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For diglycolic acid di(hexyl) ester, these models can elucidate its interactions with other chemical species, such as metal ions, and help predict its physical and chemical properties based on its structure.
While specific computational studies on the complexation of diglycolic acid di(hexyl) ester with metal ions are not extensively documented in publicly available literature, the principles of such studies are well-established for similar ligands. nih.govnih.gov Diglycolic acid and its derivatives are known for their ability to form stable complexes with a variety of metal ions, including lanthanides and actinides, making them relevant in fields like solvent extraction for nuclear fuel reprocessing.
Computational methods, particularly Density Functional Theory (DFT), are frequently employed to study the nature of bonding and the energetics of complex formation between ligands and metal ions. nih.gov For a hypothetical complex between diglycolic acid di(hexyl) ester and a metal ion, a computational study would typically involve:
Binding Energy Calculation: Quantifying the strength of the interaction between the diglycolic acid di(hexyl) ester and the metal ion. This is crucial for predicting the efficiency of the ligand in extracting metal ions from a solution.
Electronic Structure Analysis: Techniques like Natural Bond Orbital (NBO) analysis can be used to understand the nature of the chemical bonds between the ligand and the metal. nih.gov This would clarify the degree of covalent versus electrostatic character in the bonds, which is a key factor in the stability of the complex.
These computational approaches provide a molecular-level understanding that is vital for designing more efficient and selective ligands for specific applications. nih.gov
Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the properties of a chemical compound based on its molecular structure. nih.govnih.govresearchgate.net These models rely on calculating a set of molecular descriptors that encode information about the molecule's topology, geometry, and electronic properties.
Descriptor Calculation: A large number of molecular descriptors would be calculated from the 2D or 3D structure of diglycolic acid di(hexyl) ester. Examples include molecular weight, logP (octanol-water partition coefficient), polar surface area, and various topological indices.
Model Development: Using a dataset of related compounds with known properties, statistical methods like multiple linear regression or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the property of interest. nih.gov
Property Prediction: The developed model can then be used to predict the properties of diglycolic acid di(hexyl) ester.
Some computed properties for diglycolic acid di(hexyl) ester are available from databases like PubChem and are presented in the table below. nih.gov These values can be used as a starting point for more advanced computational modeling.
Computed Molecular Properties of Diglycolic Acid Di(hexyl) Ester
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C16H30O5 | PubChem nih.gov |
| Molecular Weight | 302.41 g/mol | PubChem nih.gov |
| XLogP3 | 4.6 | PubChem nih.gov |
| Topological Polar Surface Area | 61.8 Ų | PubChem nih.gov |
| Rotatable Bond Count | 17 | PubChem nih.gov |
| Exact Mass | 302.20932405 Da | PubChem nih.gov |
Thermodynamic Modeling of Supercritical Fluid Systems
Supercritical fluids, particularly supercritical carbon dioxide (scCO2), are gaining prominence as environmentally benign solvents for various chemical processes. The solubility of compounds like diglycolic acid di(hexyl) ester in scCO2 is a critical parameter for designing and optimizing these processes.
Predicting the solubility of solutes in supercritical fluids is essential for process design. Several semi-empirical models have been developed for this purpose, with the Chrastil model being one of the most widely used. acs.orgelsevierpure.comufrn.br The Chrastil equation relates the solubility of a solute to the density of the supercritical fluid and the temperature of the system. ufrn.br
While experimental solubility data for diglycolic acid di(hexyl) ester in scCO2 is not available in the cited literature, a study by Yang et al. (2010) investigated the solubility of a series of other diglycolic acid esters. acs.orgresearchgate.net They found that the Chrastil model provided a good correlation for their experimental data, with an average absolute relative deviation (AARD) of less than 11%. acs.orgelsevierpure.comresearchgate.net This suggests that the Chrastil model would likely be a suitable starting point for predicting the solubility of the di(hexyl) ester as well.
The general form of the Chrastil equation is:
ln(S) = k * ln(ρ) + A/T + B
Where:
S is the solubility of the solute
ρ is the density of the supercritical fluid
T is the absolute temperature
k, A, and B are constants determined by fitting the model to experimental data.
To develop a predictive model for diglycolic acid di(hexyl) ester, experimental solubility data at various temperatures and pressures would be required. This data would then be fitted to the Chrastil equation, or other more complex models, to determine the model parameters. The validated model could then be used to predict solubility under different operating conditions, aiding in process optimization. Other machine learning approaches, such as Polynomial Regression (PR) and Extreme Gradient Boosting (XGB), have also shown promise in accurately predicting solute solubility in scCO2. nih.gov
Simulations of phase equilibria are crucial for understanding the behavior of mixtures of diglycolic acid di(hexyl) ester and supercritical fluids under different conditions of temperature and pressure. These simulations can predict the conditions under which the system exists as a single phase or separates into multiple phases (e.g., liquid-gas, liquid-liquid).
Molecular dynamics (MD) simulations are a powerful tool for studying phase equilibria at the molecular level. youtube.comresearchgate.net In an MD simulation, the trajectories of molecules are calculated over time by solving Newton's equations of motion. This allows for the observation of dynamic processes such as phase separation.
For a system of diglycolic acid di(hexyl) ester and scCO2, MD simulations could be used to:
Determine the phase envelope: This defines the pressure and temperature boundaries between single-phase and multi-phase regions.
Calculate the composition of coexisting phases: In a two-phase region, the simulation can determine the concentration of the ester and CO2 in each phase.
Investigate the structure of the fluid at a molecular level: This can provide insights into the nature of the intermolecular interactions that govern the phase behavior.
While specific phase equilibria simulations for diglycolic acid di(hexyl) ester are not found in the provided search results, the methodologies are well-developed and have been applied to similar systems, such as triglycerides in supercritical alcohols. conicet.gov.ar Such simulations are computationally intensive but provide a detailed picture of the system's behavior that is essential for the design of separation and reaction processes in supercritical fluids.
Future Research Directions and Emerging Applications
Development of Novel Synthetic Routes with Enhanced Sustainability
The traditional synthesis of diglycolic acid esters often involves processes that are not aligned with modern principles of green chemistry. Future research is actively pursuing more sustainable and efficient production methods.
One promising avenue is the use of enzymatic catalysis. mdpi.com Biocatalysts, such as immobilized lipases like Candida antarctica lipase (B570770) B (CALB), offer reactions under milder conditions, generate fewer by-products, and are more environmentally friendly. mdpi.com Research into the enzymatic esterification of various alcohols has shown high conversion yields, suggesting that this method is viable for producing diglycolic acid di(hexyl) ester. mdpi.com The focus is on optimizing reaction parameters like temperature, substrate molar ratios, and the choice of solvent-free or green solvent systems to maximize yield and catalyst reusability. nih.gov
Another key area is the development of novel catalytic systems that avoid harsh chemicals and high energy consumption. Protic ionic liquids, for instance, have been successfully used as both catalysts and solvents for the synthesis of other esters, like bis(2-ethylhexyl) terephthalate (B1205515). researchgate.net This approach can lead to high product selectivity and yield, and offers the significant advantage of creating a biphasic system that simplifies product separation and catalyst recycling. researchgate.net Adapting such ionic liquid-based methods for the synthesis of diglycolic acid di(hexyl) ester could represent a significant step towards a more cost-effective and greener industrial process. researchgate.netrsc.org Furthermore, recent developments in melt-amidation for producing related diglycolamides (DGAs) showcase a one-pot process that reduces cost and complexity, indicating a potential pathway for simplified ester synthesis as well. rsc.org
Exploration of Expanded Applications in Advanced Separation Science
Diglycolic acid esters and their amide analogues (diglycolamides or DGAs) are highly effective chelating agents, particularly for the separation of lanthanides and actinides, which is a critical step in nuclear fuel reprocessing and waste management. numberanalytics.comnih.gov Future research aims to enhance the efficiency and selectivity of di(hexyl) diglycolate (B8442512) in these complex separation processes.
A primary focus is on the separation of trivalent actinides (like Americium, Am) from trivalent lanthanides (like Europium, Eu). nih.govresearchgate.net This is notoriously difficult due to their similar ionic radii and chemical properties. numberanalytics.comnih.gov Research has shown that diglycolamide extractants can effectively co-separate these elements from highly acidic solutions. researchgate.net The performance of di(hexyl) diglycolate and its derivatives is being systematically studied to optimize extraction conditions, such as nitric acid concentration and the composition of the organic solvent (diluent). rsc.org
The use of synergistic solvent systems is another burgeoning research area. This involves combining di(hexyl) diglycolate with other extractants to enhance separation factors. nih.gov For example, mixing chelating agents with synergistic molecules can create a more organophilic metal complex, improving transfer from the aqueous to the organic phase. nih.gov Additionally, the use of novel diluents, such as ionic liquids, instead of traditional volatile organic compounds, is being explored to create more sustainable and efficient liquid-liquid extraction systems. nih.govmdpi.com Research into CO2-philic diglycolic acid esters that are highly soluble in supercritical CO2 also opens the door for extraction processes that use supercritical fluid as the solvent phase, offering a greener alternative to organic diluents. researchgate.netelsevierpure.com
| Metal Ion | Extractant System | Extraction Efficiency | Reference |
| Eu(III) | N,N-di(2-ethyl-hexyl)-diglycolamic acid (HDEHDGA) in HNO3 | High extraction from concentrated HNO3 | rsc.org |
| Am(III) | N,N,N′,N′-tetraoctyl diglycolamide (TODGA) in TPH | Complete extraction from HAR | researchgate.net |
| Pu(IV) | N,N-di(2-ethyl-hexyl)-diglycolamic acid (HDEHDGA) in HNO3 | High extraction from concentrated HNO3 | rsc.org |
Integration into Multifunctional Materials for Emerging Technologies
Beyond separation science, the unique properties of diglycolic acid di(hexyl) ester are being explored for its potential integration into advanced, multifunctional materials. Its character as an ester with long alkyl chains suggests its use as a specialized plasticizer or a functional additive in polymer science.
Future research could focus on incorporating this molecule into polymer matrices to create materials with tailored properties. For example, its chelating ability could be harnessed to develop sensor materials. A polymer film doped with di(hexyl) diglycolate could selectively bind to specific metal ions, causing a detectable change in the material's optical or electrical properties. This could lead to new sensors for environmental monitoring or industrial process control.
Advanced Computational Design of Diglycolic Acid Di(hexyl) Ester Derivatives
Computational chemistry and molecular modeling are becoming indispensable tools for accelerating the design of new molecules with enhanced properties, thereby reducing the need for extensive trial-and-error laboratory synthesis. researchgate.net
Density Functional Theory (DFT) and molecular dynamics (MD) simulations are being used to study the interactions between diglycolate-type ligands and metal ions at the atomic level. researchgate.netnih.gov These computational methods can accurately predict binding energies, coordination structures, and the selectivity of a ligand for a target metal ion over others. researchgate.net This insight is crucial for understanding why certain extractants are more effective and for rationally designing new ones.
Future research will heavily rely on these in silico techniques to design novel derivatives of diglycolic acid di(hexyl) ester. By modifying the length and branching of the hexyl chains or by introducing different functional groups to the diglycolic acid backbone, researchers can computationally screen vast libraries of virtual compounds. researchgate.net This allows them to identify candidates with potentially higher extraction efficiency, greater selectivity for specific metals, or improved solubility in environmentally benign solvents like supercritical CO2 or ionic liquids. nih.gov This computational-first approach will guide synthetic efforts, making the discovery of next-generation extractants and functional molecules more efficient and targeted.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
